2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid
Description
2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid is a specialized amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminooxy group at the C2 position and a methyl branch at C4 of the pentanoic acid backbone. The Boc group enhances solubility in organic solvents and protects the aminooxy functionality during synthetic processes, making the compound valuable in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-7(2)6-8(9(13)14)17-12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISUHONLYVGLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)ONC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O). This reaction is carried out under aqueous conditions in the presence of a base such as sodium hydroxide . The reaction can also be performed in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection, various substituted derivatives, and oxidized products depending on the reaction conditions .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound is extensively used as a building block in the synthesis of more complex molecules. Its ability to protect amine groups makes it invaluable in the synthesis of peptides and other nitrogen-containing compounds.
Biology
- Studying Enzyme Mechanisms : The compound aids in studying enzyme mechanisms and protein interactions by providing a stable environment for amine protection during biochemical reactions. This allows researchers to explore the functional aspects of proteins without interference from reactive amine groups.
Medicine
- Pharmaceutical Development : In medicinal chemistry, 2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid is pivotal in developing peptide-based drugs. Its protective properties facilitate the synthesis of bioactive peptides that can be used therapeutically .
Industry
- Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals and serves as an intermediate in various industrial processes. Its dual functionality as both an amine and carboxylic acid enhances its utility in diverse chemical syntheses .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Peptide Synthesis : Research has demonstrated its effectiveness in synthesizing cyclic peptides through solid-phase peptide synthesis (SPPS), showcasing its role as a protective group that enhances yield and purity.
- Biochemical Assays : Studies utilizing this compound have reported improved outcomes in enzyme assays where selective protection of amino groups allowed for clearer insights into enzyme kinetics and mechanisms .
- Drug Development : In pharmaceutical applications, its role as an intermediate has been pivotal in developing new therapeutic agents targeting specific biological pathways, underscoring its importance in drug discovery processes .
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid involves the protection of amine groups through the formation of a stable Boc-protected intermediate. This protection allows for selective reactions to occur at other functional groups without interference from the amine. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key analogs and their distinguishing features are summarized below:
Key Findings from Research
Stereochemical Influence: highlights the synthesis of enantiomers (compounds 5 and 9) with identical formulas but opposite configurations.
Synthetic Flexibility: The esterified analog in requires multi-step synthesis involving benzyl protection, DCC/DMAP-mediated coupling, and palladium-catalyzed deprotection.
Purity and Commercial Availability : Several analogs (e.g., ) are available at 95% purity, emphasizing their utility as reliable building blocks. Suppliers like Enamine Ltd. and PharmaBlock specialize in these compounds, indicating industrial demand .
Functional Group Impact: Aminooxy vs. Amino Groups: The aminooxy moiety in the target compound may confer unique reactivity (e.g., oxime formation) compared to standard Boc-amino analogs . Ester vs. Carboxylic Acid: Esterified derivatives () improve membrane permeability but require hydrolysis for activation, unlike free carboxylic acids .
Biological Activity
2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid (commonly referred to as Boc-amino acid derivative) is a compound with significant implications in organic synthesis, particularly in the field of peptide chemistry. This article provides an overview of its biological activity, synthesis, and applications based on diverse research findings.
Structural Characteristics
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for protecting amine functionalities during chemical reactions. The molecular formula is , with a molecular weight of approximately 273.35 g/mol. The presence of the Boc group enhances the stability of the compound during various synthetic processes, making it a valuable reagent in organic chemistry.
The synthesis of this compound typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (BocO). This reaction is often carried out under aqueous conditions in the presence of a base such as sodium hydroxide. The mechanism allows for selective reactions at other functional groups without interference from the amine, as the Boc group can be removed under acidic conditions to reveal the free amine for further reactions.
Biological Activity
While specific biological activity data for this compound is limited, its structural similarities to other biologically active compounds suggest potential applications in medicinal chemistry:
- Peptide Synthesis : The Boc-protected amino acids are widely used in synthesizing peptides and proteins. The protection allows for controlled reactions that can lead to the formation of therapeutic agents.
- Enzyme Mechanisms : The compound's ability to protect amine groups makes it useful for studying enzyme mechanisms and protein interactions, providing insights into biochemical pathways .
Research Findings and Case Studies
Several studies have highlighted the applications and significance of Boc-protected amino acids in various fields:
- Pharmaceutical Development : Research indicates that compounds featuring Boc groups are essential in developing peptide-based drugs due to their stability and reactivity profiles. For instance, derivatives of resveratrol have been synthesized using similar Boc-protection strategies, showcasing the versatility of these compounds in drug formulation .
- Biocatalysis : Biocatalysis has emerged as a valuable technology in pharmaceutical research, where Boc-protected intermediates facilitate complex synthetic routes. Studies demonstrate that biocatalytic methods can yield high selectivity and efficiency when employing such protected amino acids .
- Comparative Studies : A comparative analysis of similar compounds reveals that while many share the Boc protecting group, their unique structural features contribute to varying biological activities. For example, N-(tert-butoxycarbonyl)ethanolamine has been noted for its protective properties but differs structurally from this compound.
Applications in Scientific Research
The compound's unique properties allow it to serve multiple roles across various disciplines:
- Organic Chemistry : As a building block for synthesizing complex molecules.
- Biochemistry : In studying enzyme mechanisms and protein interactions.
- Medicinal Chemistry : In developing pharmaceuticals, especially those involving peptide synthesis.
- Industrial Applications : As an intermediate in producing specialty chemicals .
Q & A
Q. What are the key synthetic steps for preparing 2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid?
The synthesis involves three main steps:
- Protection : The carboxyl group of (R)- or (S)-HMPA is protected using a benzyl group under basic conditions (K₂CO₃, 75°C, 5 hours) to form intermediate 3 .
- Esterification : Intermediate 3 reacts with N-Boc-β-alanine using DCC/DMAP as coupling agents (25°C, 19 hours) to yield intermediate 4 .
- Deprotection : The benzyl group is removed via hydrogenolysis (palladium carbon, H₂, overnight) to produce the final compound . This route is stereospecific, with enantiomers (e.g., compounds 5 and 9) synthesized from R- or S-HMPA precursors .
Q. Which analytical techniques are critical for confirming the compound’s purity and structure?
- NMR Spectroscopy : Used to verify stereochemistry and functional group integrity (e.g., tert-butoxycarbonyl and methylpentanoate signals) .
- Chiral HPLC : Essential for distinguishing enantiomers and assessing enantiomeric excess .
- Mass Spectrometry : Confirms molecular weight and detects impurities .
Q. What purification methods are recommended post-synthesis?
- Column Chromatography : Separates intermediates and final product using gradients of ethyl acetate/hexane .
- Hydrogenolysis : Removes benzyl protecting groups without degrading the Boc moiety .
- Recrystallization : Enhances purity of crystalline intermediates (e.g., tert-butoxycarbonyl-protected derivatives) .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s reactivity or biological activity?
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (~40–70%) may arise from:
- Reagent Purity : Impurities in N-Boc-β-alanine or DCC reduce coupling efficiency .
- Catalyst Loading : Excess palladium carbon during deprotection can degrade the product .
- Reaction Monitoring : Real-time LC-MS tracking optimizes intermediate conversion .
Q. How can computational methods accelerate reaction optimization?
- Quantum Chemical Calculations : Predict reaction pathways and transition states for esterification and deprotection steps .
- Machine Learning : Analyzes historical data to recommend optimal conditions (e.g., solvent, temperature) for higher yields .
- Reaction Path Search Algorithms : Identify side reactions (e.g., tert-butoxycarbonyl cleavage) and mitigate them .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
- Solvent Selection : Replace dichloromethane (used in small-scale esterification) with environmentally benign solvents (e.g., 2-MeTHF) .
- Catalyst Recycling : Recover palladium carbon via filtration to reduce costs .
- Process Control : Implement PAT (Process Analytical Technology) to ensure batch consistency .
Data Contradiction Analysis
Q. Why do some studies report instability of the tert-butoxycarbonyl group under basic conditions?
While the Boc group is typically acid-labile, prolonged exposure to strong bases (e.g., K₂CO₃ at >80°C) can induce partial cleavage. Stability assays (TLC or in-situ IR) under varying pH/temperature conditions are recommended to validate optimal reaction windows .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
